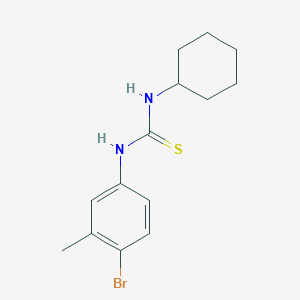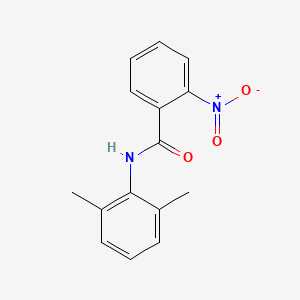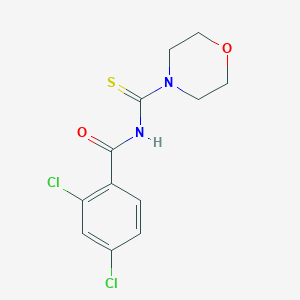![molecular formula C18H17N3O2 B5558187 4-[4-(4-morpholinyl)-1-phthalazinyl]phenol](/img/structure/B5558187.png)
4-[4-(4-morpholinyl)-1-phthalazinyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds closely related to 4-[4-(4-morpholinyl)-1-phthalazinyl]phenol often involves Mannich reactions, oxidative polycondensation, or cyclotetramerization processes. For instance, the Mannich reaction has been utilized to synthesize various morpholine-containing phenols and their derivatives, demonstrating the versatility of this method in introducing the morpholine moiety into complex molecules (Ritter et al., 1986).
Molecular Structure Analysis
Molecular structure analysis of compounds bearing morpholine and phthalazinyl groups has been conducted using spectroscopic methods such as NMR, IR, and X-ray crystallography. These studies reveal intricate details about the spatial arrangement and electronic environment of the atoms within the molecules. For instance, X-ray diffraction studies have provided insights into the crystal structures, showcasing the dihedral angles between rings and the presence of intramolecular hydrogen bonding (Bahrin et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving these compounds can include electropolymerization, cyclotetramerization, and various substitution reactions, indicative of their reactive nature and potential for functionalization. Their ability to undergo electropolymerization, for example, suggests applications in creating electrochromic materials (Akyüz et al., 2020).
Physical Properties Analysis
Physical properties such as solubility, melting points, and molecular weight have been characterized for these compounds, providing essential information for their handling and application in different domains. For example, solubility studies in various solvents can help determine their suitability for use in specific chemical or industrial processes.
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity, stability under various conditions, and interactions with metal ions or other chemical entities, have been extensively studied. Their reactivity with metal ions, for instance, highlights their potential as ligands in coordination chemistry or as agents in catalysis and materials science (Kaya et al., 2006).
Wissenschaftliche Forschungsanwendungen
Environmental Pollutants and Endocrine Disruptors
Phenolic compounds such as Bisphenol A and phthalates have been extensively studied for their role as endocrine disruptors in the environment. These compounds, found in plastics, can mimic hormones in the endocrine system and disrupt physiological functions of endogenous hormones. Studies suggest that they might preferentially attack developing organs during puberty rather than adult organs, raising concerns about their effects on reproductive health and mammalian spermatogenesis (Lagos-Cabré & Moreno, 2012).
Pharmacological Effects of Polyphenols
Phenolic compounds like Chlorogenic Acid (CGA) have been found to possess various pharmacological effects, including antioxidant, anti-inflammatory, neuroprotective, and anti-obesity activities. CGA, for instance, modulates lipid metabolism and glucose, potentially offering therapeutic roles in managing conditions such as cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Antioxidant Capacity and Mechanisms
The antioxidant capacity of phenolic compounds is crucial in mitigating oxidative stress, a factor in chronic diseases and aging. These compounds can scavenge free radicals, thereby protecting cells from damage. The mechanisms of action include hydrogen atom transfer and electron transfer, with assays like ORAC and TEAC used to quantify their antioxidant capacities (Huang, Ou, & Prior, 2005).
Anti-inflammatory and Immunomodulatory Effects
Polyphenols regulate immunity and exhibit anti-inflammatory effects by interfering with immune cell regulation, cytokine synthesis, and gene expression. They modulate several signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, contributing to their potential in managing inflammation-related chronic diseases (Yahfoufi, Alsadi, Jambi, & Matar, 2018).
Anti-Cariogenic Properties
Research on polyphenols also extends to dentistry, where their anti-cariogenic properties have been explored. In vitro and in vivo studies suggest that polyphenols can inhibit the growth of cariogenic bacteria like Streptococcus mutans, potentially offering a natural preventive strategy against dental caries (Ferrazzano et al., 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-morpholin-4-ylphthalazin-1-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-14-7-5-13(6-8-14)17-15-3-1-2-4-16(15)18(20-19-17)21-9-11-23-12-10-21/h1-8,22H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYVYHBJNIGLGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Morpholin-4-yl)phthalazin-1-yl]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5558136.png)

![N-[(3S*,4R*)-1-(3-chloro-4-fluorobenzoyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5558140.png)
![5-(2-furyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5558142.png)


![3-[5-(2,5-dichlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5558167.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide](/img/structure/B5558168.png)


![N-[4-(1-piperidinylcarbonyl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5558192.png)
